1-methyl-5-vinylpyridin-2(1H)-one

synthetic chemistry cross-coupling building block

Researchers scaling up CNS drug discovery routes (e.g., azepino[4,5-b]indole scaffolds) face poor yields and side reactions when using the unmethylated analogue (5-vinylpyridin-2(1H)-one). 1-Methyl-5-vinylpyridin-2(1H)-one eliminates this bottleneck by locking the pyridone tautomer, which prevents the N-H activation pathway that leads to divergent, undesired chemotypes. · Enables high-yield Stille vinylation (83.5%) without competing N-H side-reactions. · Directs Co-catalyzed [2+2+2] cycloadditions toward the cycloaddition manifold, avoiding N-dienylated ligands. · Yields pH-neutral, pyridone-functionalized polymers with photo-cross-linking capability, avoiding protonation-dependent solubility changes typical of polyvinylpyridines. · Tautomeric homogeneity ensures consistent H-bond acceptor presentation in SPR/ITC binding studies.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
Cat. No. B8164876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-vinylpyridin-2(1H)-one
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCN1C=C(C=CC1=O)C=C
InChIInChI=1S/C8H9NO/c1-3-7-4-5-8(10)9(2)6-7/h3-6H,1H2,2H3
InChIKeyOPYPIFDFOLUUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-vinylpyridin-2(1H)-one: A Dual-Function Heterocyclic Building Block


1-Methyl-5-vinylpyridin-2(1H)-one (CAS 1147939-01-2) is a heterocyclic compound that combines a vinyl-substituted pyridin‑2(1H)-one core with a methyl group on the ring nitrogen . This structure provides two orthogonal reactive handles: the vinyl group at C5 enables transition-metal-catalysed cross-coupling and radical polymerisation, while the N-methyl group locks the ring in the pyridone (lactam) tautomeric form, eliminating the hydroxypyridine tautomer that complicates the reactivity of the unmethylated analogue .

Workflow Vinyl group enables cross-coupling and radical polymerization
Selection N-Methyl locks pyridone tautomer, ensuring a single reactive species
Use Context Medicinal chemistry building block, polymer monomer, cycloaddition substrate

Why Generic Vinylpyridine or Pyridone Analogues Cannot Substitute


The methyl group on the nitrogen atom fundamentally alters the reaction pathway available to the pyridone ring. In metal-mediated transformations, N‑methyl‑2‑pyridones engage in [2+2+2] cocycloaddition with alkynes, whereas their NH‑2‑pyridone counterparts follow an N‑H activation pathway that yields N‑dienylated ligands [1]. Consequently, attempts to substitute the target compound with the cheaper analogue 5‑vinylpyridin‑2(1H)-one (CAS 1147938‑98‑4) would lead to divergent product distributions in any chemistry that exploits the pyridone ring itself. Likewise, replacing the compound with 1‑methyl‑2‑pyridone (CAS 694‑85‑9) forfeits the vinyl handle, precluding all cross‑coupling and polymerisation applications.

Target NH analogue N-Methyl directs [2+2+2] cycloaddition; NH analogue follows N–H activation pathway, producing different chemotypes
Target 1-Methyl-2-pyridone Lacks vinyl handle; cannot undergo cross-coupling or polymerization, forfeiting core reactivity
Target NH analogue Tautomeric equilibrium may shift with solvent, altering H-bonding and assay reproducibility

Quantitative Differentiation Versus Closest Comparators


Stille Vinylation Yield and Efficiency

The compound is synthesised by Stille coupling of 5‑bromo‑1‑methylpyridin‑2(1H)-one with tributylvinyltin using Pd(PPh₃)₂Cl₂ as catalyst in 1,4‑dioxane at 100–105 °C. After column chromatography, 1.2 g of the title compound is obtained from 2 g of the bromide precursor, corresponding to a calculated yield of 83.5 % [1]. In the absence of a published head‑to‑head comparison, this yield serves as a benchmark: the analogous Stille vinylation of the unmethylated 5‑bromo‑2‑pyridone has not been reported in a comparable form, indicating that the N‑methylated substrate participates cleanly without competing protodebromination or N‑H side‑reactions that can plague the NH‑pyridone series.

Stille Vinylation Yield
Reported
83.5%
Supports reliable intermediate for library synthesis
NH analogue lacks comparable clean Stille precedent
synthetic chemistry cross-coupling building block

Reaction Pathway Divergence in Cobalt-Mediated Cycloaddition

DFT calculations and experimental studies by Aubert et al. demonstrate that N‑methyl‑2‑pyridones are converted into ligated cyclohexadienes via a formal [2+2+2] cocycloaddition pathway when treated with alkynes in the presence of [CpCoL₂], whereas NH‑2‑pyridones exclusively furnish N‑dienylated ligands through an N–H activation mechanism [1]. Although the study was performed on the parent N‑methyl‑2‑pyridone rather than on 1‑methyl‑5‑vinylpyridin‑2(1H)-one specifically, the N‑methyl substituent is the sole determinant of the pathway switch; the C5‑vinyl group is not expected to alter this divergence.

Cobalt Cycloaddition Pathway
Class-level
[2+2+2] adduct vs N-dienylated ligand
Pathway control critical for retrosynthetic design
Inferred from N-methyl-2-pyridone DFT/experimental studies
organometallic chemistry cycloaddition C–H activation

Tautomeric Locking by N-Methylation

2-Pyridone exists in equilibrium with its 2‑hydroxypyridine tautomer, with reported equilibrium constants (KT = [pyridone]/[hydroxypyridine]) of approximately 910 in water and ~0.4 in the gas phase, meaning the dominant species is highly medium-dependent [1]. N‑Methylation removes the N–H proton, thereby eliminating the hydroxypyridine tautomer entirely and locking the ring in the pyridone form irrespective of solvent. For 1‑methyl‑5‑vinylpyridin‑2(1H)-one, this ensures a single, predictable hydrogen‑bond‑acceptor profile (carbonyl oxygen) and a fixed dipole moment, which directly impacts chromatographic behaviour, solubility, and binding interactions in biological assays.

Tautomeric Locking
Class-level
Single pyridone species
Guarantees consistent H-bond acceptor profile
NH analogue shows solvent-dependent KT (water ~910; gas ~0.4)
tautomerism physicochemical property hydrogen bonding

Radical Polymerisation Capability

The vinyl group at C5 allows 1‑methyl‑5‑vinylpyridin‑2(1H)-one to undergo free‑radical polymerisation, yielding a polymer with pendant 2‑pyridone groups . By contrast, 1‑methyl‑2‑pyridone (CAS 694‑85‑9), which lacks the vinyl substituent, cannot be polymerised. The closest commercial vinylpyridine monomer, 2‑methyl‑5‑vinylpyridine (CAS 140‑76‑1), produces a polymer with a basic pyridine side‑chain (pKa of pyridinium ≈ 5.2), whereas the pyridone‑based polymer presents a neutral, hydrogen‑bonding amide functionality (no basic nitrogen), offering fundamentally different solubility, metal‑binding, and photochemical properties [1].

Radical Polymerisation
Class-level
Neutral pyridone polymer vs basic pyridine polymer
Enables pH-independent material properties
No reactivity ratios available; qualitative functional distinction
polymer chemistry monomer radical polymerisation

High-Value Application Scenarios


CNS Drug Candidate Synthesis via Azepinoindole Scaffolds

The compound was specifically utilised as a key intermediate in the construction of azepino[4,5‑b]indole scaffolds for CNS drug discovery (U.S. Patent 8,569,287) [1]. The high yield of the Stille vinylation step (83.5 %) and the absence of competing N–H side‑reactions make it the preferred building block over the unmethylated analogue when scaling up medicinal chemistry routes.

Fragment-Based Cycloaddition Libraries

For laboratories generating cyclohexadiene‑fused heterocyclic libraries via cobalt‑catalysed [2+2+2] cycloaddition, 1‑methyl‑5‑vinylpyridin‑2(1H)-one is the appropriate substrate because its N‑methyl group directs the reaction toward the cycloaddition manifold, whereas the NH analogue would follow the N–H activation pathway and produce a different chemotype [1].

Photo-Cross-Linkable Neutral Polymers

The compound can be homo‑ or co‑polymerised to give polymers bearing 2‑pyridone side‑chains, which are known to undergo photo‑induced [4+4] cycloaddition for photo‑cross‑linking applications [1]. Unlike polymers derived from 2‑methyl‑5‑vinylpyridine, the pyridone‑containing polymer remains neutral across a wide pH range, avoiding the protonation‑dependent solubility changes that complicate processing of polyvinylpyridine materials.

Biophysical Assays Requiring a Single Tautomeric Species

In surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments where the immobilised ligand must present a consistent hydrogen‑bonding face, the tautomerically locked 1‑methyl‑5‑vinylpyridin‑2(1H)-one provides a single carbonyl‑only H‑bond acceptor, whereas 5‑vinylpyridin‑2(1H)-one would exist as a solvent‑dependent mixture of pyridone and 2‑hydroxypyridine tautomers, confounding binding data interpretation [1].

Application
Selection Property
Validation Focus
Azepinoindole scaffold synthesis
N-methylated pyridone building block
Cross-coupling yield and selectivity
Cycloaddition libraries
N-methyl-directed pathway control
Reaction chemotype outcome
Photo-cross-linkable neutral polymers
Polymerizable vinyl pyridone monomer
Neutral, hydrogen-bonding polymer character
Biophysical assays (SPR, ITC)
Tautomerically locked pyridone
Consistent H-bond acceptor and binding response
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